![molecular formula C24H30N4O4 B4138993 1-(3-ethoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4138993.png)
1-(3-ethoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine
Overview
Description
1-(3-ethoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine, commonly known as ENPP, is a synthetic compound belonging to the piperazine family. ENPP has been studied extensively for its potential use in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Scientific Research Applications
ENPP has been studied extensively for its potential use in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, ENPP has been investigated for its potential as a lead compound for the development of novel drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, ENPP has been studied for its potential as a ligand for various receptors, including dopamine receptors and serotonin receptors. In neuroscience, ENPP has been investigated for its potential as a tool for studying the function of the nervous system, including the role of neurotransmitters and receptors.
Mechanism of Action
The mechanism of action of ENPP is complex and involves the modulation of various neurotransmitters and receptors in the nervous system. ENPP has been shown to bind to various receptors, including dopamine receptors and serotonin receptors, and to modulate their activity. ENPP has also been shown to inhibit the reuptake of various neurotransmitters, including dopamine, serotonin, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft.
Biochemical and Physiological Effects:
ENPP has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels and receptor activity in the nervous system. ENPP has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects. ENPP has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
ENPP has several advantages for lab experiments, including its well-established synthesis method, high purity, and low toxicity profile. However, ENPP also has several limitations, including its limited solubility in aqueous solutions and its potential for non-specific binding to other molecules in the experimental system. These limitations must be taken into account when designing experiments using ENPP.
Future Directions
There are several future directions for research on ENPP, including the development of novel drugs based on ENPP, the investigation of its potential as a tool for studying the function of the nervous system, and the exploration of its potential therapeutic effects in various diseases. Further studies are needed to elucidate the mechanism of action of ENPP and to optimize its properties for specific applications.
properties
IUPAC Name |
(3-ethoxyphenyl)-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]methanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c1-2-32-21-8-6-7-19(17-21)24(29)27-15-13-25(14-16-27)20-9-10-22(28(30)31)23(18-20)26-11-4-3-5-12-26/h6-10,17-18H,2-5,11-16H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFRFRTUWROWMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCCCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethoxyphenyl){4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazin-1-yl}methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.